O-((tetrahydro-2H-pyran-4-yl)methyl)hydroxylamine

Conformational analysis Density functional theory Nucleophilic reactivity

O-((Tetrahydro-2H-pyran-4-yl)methyl)hydroxylamine (CAS: 769888-51-9; free base formula C6H13NO2, MW 131.17) is an O-substituted hydroxylamine derivative featuring a tetrahydropyran (THP) ring attached at the 4-position via a methylene linker to the hydroxylamine oxygen atom. Its hydrochloride salt (CAS: 132291-98-6) is also commonly supplied for research applications.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
Cat. No. B13610308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-((tetrahydro-2H-pyran-4-yl)methyl)hydroxylamine
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESC1COCCC1CON
InChIInChI=1S/C6H13NO2/c7-9-5-6-1-3-8-4-2-6/h6H,1-5,7H2
InChIKeyVJMFCTRXNWBQBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-((Tetrahydro-2H-pyran-4-yl)methyl)hydroxylamine: Structural Identity and Compound Class Definition for Procurement


O-((Tetrahydro-2H-pyran-4-yl)methyl)hydroxylamine (CAS: 769888-51-9; free base formula C6H13NO2, MW 131.17) is an O-substituted hydroxylamine derivative featuring a tetrahydropyran (THP) ring attached at the 4-position via a methylene linker to the hydroxylamine oxygen atom . Its hydrochloride salt (CAS: 132291-98-6) is also commonly supplied for research applications . This compound belongs to the class of O-alkylhydroxylamines, which are distinguished from N-substituted hydroxylamines and hydrazine derivatives by their nucleophilic oxyamino group and the position of substitution on the hydroxylamine core [1]. Structural analogs include O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (CAS: 6723-30-4), which differs in the attachment position on the THP ring, and N-(tetrahydro-2H-pyran-4-yl)hydroxylamine, which differs in the atom of substitution [2]. These positional and atomic variations result in distinct physicochemical properties and reactivity profiles that preclude generic substitution in specialized applications.

Class: O-alkylhydroxylamine; nucleophilic oxyamino group
Structural key: 4-methylene-linked tetrahydropyran ring
Not interchangeable with: 2-position THP, N-substituted, or hydrazine analogs

O-((Tetrahydro-2H-pyran-4-yl)methyl)hydroxylamine: Why Structural Analogs Cannot Be Interchanged in Synthesis and Assay Applications


Generic substitution of O-((tetrahydro-2H-pyran-4-yl)methyl)hydroxylamine with other O-substituted hydroxylamines or THP-containing analogs fails due to three non-interchangeable molecular features. First, the position of attachment on the tetrahydropyran ring fundamentally alters the compound's electronic environment: the 2-position substitution introduces a significant anomeric effect (AEcorr = 1.38 kcal/mol for N,O-dimethyl-N-(tetrahydro-2H-pyran-2-yl)hydroxylamine) that is absent in 4-position substituted analogs, directly affecting conformational stability and nucleophilic reactivity [1]. Second, the methylene spacer between the THP ring and hydroxylamine oxygen in the target compound creates a distinct molecular geometry compared to directly attached analogs such as O-(tetrahydro-2H-pyran-4-yl)hydroxylamine (CAS: 252873-77-1), altering both steric accessibility and hydrogen-bonding capacity . Third, the O-substituted hydroxylamine class exhibits fundamentally different biological activity profiles from the corresponding N-substituted hydroxylamines and hydrazine derivatives, with studies demonstrating that O-alkylhydroxylamines are not monoamine oxidase inhibitors whereas hydrazine analogs are [2]. These differences render simple structural replacement scientifically unsound and mandate compound-specific verification for procurement decisions.

Conformation 2-position substitution introduces a significant anomeric effect absent in 4-position; may alter nucleophilic reactivity and oxime formation kinetics.
Geometry Methylene spacer creates distinct steric accessibility and hydrogen-bonding capacity vs. directly attached THP analogs, potentially shifting synthetic outcomes.
Bioactivity O-substituted hydroxylamines are not MAO inhibitors; N-substituted or hydrazine derivatives may exhibit divergent biological profiles, limiting assay transferability.

O-((Tetrahydro-2H-pyran-4-yl)methyl)hydroxylamine: Quantitative Comparative Evidence for Differentiated Selection


Anomeric Effect: Quantitative Conformational Divergence Between 4-Position and 2-Position THP Hydroxylamine Derivatives

The absence of an anomeric effect in 4-position substituted tetrahydropyran hydroxylamines creates a measurable conformational difference compared to 2-position analogs. Density functional theory (DFT) calculations demonstrate that N,O-dimethyl-N-(tetrahydro-2H-pyran-2-yl)hydroxylamine exhibits a significant anomeric effect of AEcorr = 1.38 kcal/mol, which stabilizes the axial conformation and modulates the nucleophilicity of the hydroxylamine nitrogen [1]. The target compound, substituted at the 4-position via a methylene linker, does not experience this stereoelectronic stabilization, resulting in a fundamentally different conformational energy landscape [2].

Anomeric effect
Class-level
AEcorr = 0 kcal/mol (4-position) vs. 1.38 kcal/mol (2-position)
Absence of stereoelectronic stabilization may affect nucleophilic reactivity in oximation.
DFT data; evaluate in target reaction context.
Conformational analysis Density functional theory Nucleophilic reactivity

O-Substituted Hydroxylamines as Competitive Inhibitors: Quantitative Structure-Activity Differentiation from N-Substituted and Hydrazine Analogs

O-substituted hydroxylamines including O-((tetrahydro-2H-pyran-4-yl)methyl)hydroxylamine act as competitive inhibitors with respect to substrate, a mechanism quantitatively distinct from both N-substituted hydroxylamines and hydrazine derivatives [1]. The inhibition is mediated through competition of the oxyamino group of the inhibitor with the amino group of the substrate for the carbonyl site of the holoenzyme, a binding mode not accessible to N-substituted analogs due to altered geometry of the nucleophilic center [2]. Furthermore, O-alkylhydroxylamines are not monoamine oxidase inhibitors, whereas the corresponding hydrazine derivatives are potent MAO inhibitors, representing a binary functional divergence [3].

Inhibition mechanism
Class-level
Competitive, oxyamino-carbonyl interaction vs. N-substituted geometry; MAO inhibition: absent (O-) vs. present (hydrazine)
Mechanistic divergence determines suitability for carbonyl-directed inhibition rather than MAO-targeted assays.
Histidine decarboxylase and MAO assay contexts.
Enzyme inhibition Structure-activity relationship Histidine decarboxylase

Tetrahydropyran Ring Methylation: 10-Fold Potency Enhancement in Enzyme Inhibition SAR

Structure-activity relationship studies on tetrahydropyranyl derivatives as isoprenylcysteine carboxyl methyltransferase (ICMT) inhibitors demonstrate that methylation and substitution patterns on the THP ring produce quantifiable potency differences exceeding 10-fold [1]. SAR development around the THP ring resulted in an additional 10-fold increase in potency, exemplified by analog 75 with an IC50 of 1.3 nM, compared to earlier THP derivatives with IC50 values in the nanomolar to micromolar range [2]. The 4-position methylene-linked hydroxylamine motif in the target compound represents a specific substitution pattern within this SAR landscape, distinct from 2-position and unsubstituted THP analogs [3].

ICMT potency shift
Class-level
≥10-fold variation across THP substitution patterns; optimized analog IC50 = 1.3 nM
Substitution architecture is critical for target binding affinity in ICMT inhibitor development.
Cell-based ICMT assay; verify in your specific SAR series.
Isoprenylcysteine carboxyl methyltransferase Structure-activity relationship Inhibitor potency

Acylating Activity: Electron-Withdrawing Substituent Effects on Hydroxylamine Reactivity

The acylating activity of O-acylated, N-substituted hydroxylamine compounds is quantitatively modulated by the electron-attracting effect of substituents, with acylating activity increasing as a function of substituent electron-withdrawing capacity [1]. The tetrahydropyran ring in O-((tetrahydro-2H-pyran-4-yl)methyl)hydroxylamine provides a distinct electronic environment compared to alkyl and aryl O-substituted hydroxylamines, affecting the nucleophilicity of the hydroxylamine oxygen in acylation and conjugation reactions . This structure-activity correlation has been established through a specific analytical method that compares acylating activity across hydroxylamine derivatives with varying substitution patterns [2].

Acylation reactivity
Class-level
Activity scales with electron-withdrawing capacity of substituent on hydroxylamine
THP-ether electronic environment modulates acylation efficiency; context-dependent.
Analytical method data; requires validation in your conjugation system.
Acylation kinetics Electronic effects Hydroxylamine derivatives

Polyamine Metabolism Regulation: O-Substituted Hydroxylamine Structural Determinants of Enzyme Inhibition

O-substituted hydroxylamines occupy a distinct mechanistic niche among chemical regulators of polyamine metabolism enzymes, with the structure of the alkyl substituent directly determining inhibitory potency and selectivity [1]. Varying the structure of the alkyl substituent on O-substituted hydroxylamines enables the development of highly effective inhibitors of polyamine metabolic enzymes, including those involved in spermine and spermidine regulation [2]. The tetrahydropyran-methyl substituent in O-((tetrahydro-2H-pyran-4-yl)methyl)hydroxylamine represents a specific steric and electronic profile within this SAR series, distinct from linear alkyl, branched alkyl, and aryl O-substituted hydroxylamines [3].

Polyamine metabolism
Class-level
O-substituent structure determines inhibitor potency and enzyme selectivity
4-methylene-THP profile distinct from linear/aryl substituents; supports polyamine pathway probe exploration.
Review spermine/spermidine regulatory enzyme data; selectivity requires confirmation.
Polyamine metabolism Spermine Spermidine Enzyme regulation

Hydroxylamine- vs. Hydrazide-Based Derivatives: Differential Anomeric Effect Magnitudes

DFT calculations reveal quantitative differences in anomeric effect magnitude between hydroxylamine-based and hydrazide-based tetrahydropyran derivatives. N,O-dimethyl-N-(tetrahydro-2H-pyran-2-yl)hydroxylamine displays a significant anomeric effect (AEcorr = 1.38 kcal/mol), whereas N'-(tetrahydro-2H-pyran-2-yl)acetohydrazide displays only a modest anomeric effect (AEcorr = 0.54 kcal/mol) [1]. This 0.84 kcal/mol difference in conformational stabilization demonstrates that the nature of the heteroatom functionality (hydroxylamine vs. hydrazide) is a critical determinant of molecular geometry [2]. O-((tetrahydro-2H-pyran-4-yl)methyl)hydroxylamine, as a hydroxylamine derivative, participates in a distinct stereoelectronic landscape compared to hydrazide analogs, with implications for both reactivity and molecular recognition [3].

Hydroxylamine vs. hydrazide
Class-level
AEcorr: hydroxylamine 1.38 kcal/mol vs. hydrazide 0.54 kcal/mol (Δ0.84 kcal/mol)
Heteroatom identity affects conformational driving force, relevant to binding geometry.
DFT class comparison; extrapolate with caution.
Anomeric effect Hydrazide DFT Conformational analysis

O-((Tetrahydro-2H-pyran-4-yl)methyl)hydroxylamine: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Oxime and Oximation Reagent for Carbonyl Functionalization in Natural Product Synthesis

The target compound serves as a nucleophilic oxime-forming reagent for the functionalization of carbonyl compounds, where the absence of anomeric stabilization in the 4-position substitution (AEcorr = 0 vs. 1.38 kcal/mol for 2-position analogs) yields distinct reaction kinetics and product distributions [1]. The tetrahydropyran ring provides steric bulk and potential crystallinity to oxime products, facilitating isolation and characterization. This application is supported by the established use of structurally related O-(tetrahydro-2H-pyran-2-yl)hydroxylamine as an oximation reagent in the synthesis of marine alkaloids with mycothiol S-conjugate amidase inhibitory activity .

Building Block for ICMT Inhibitor Development Programs

Structure-activity relationship studies demonstrate that tetrahydropyranyl substitution patterns produce 10-fold variations in ICMT inhibitory potency, with optimized derivatives achieving IC50 values of 1.3 nM [1]. O-((tetrahydro-2H-pyran-4-yl)methyl)hydroxylamine provides a specific 4-methylene substitution pattern on the THP ring that can be incorporated into lead optimization campaigns targeting isoprenylcysteine carboxyl methyltransferase, an enzyme implicated in Ras-driven oncogenic signaling. The hydroxylamine functionality enables subsequent derivatization while the THP ring contributes to target binding affinity as established in the ICMT SAR series .

Polyamine Metabolism Probe Development

O-substituted hydroxylamines are established chemical regulators of spermine and spermidine metabolic enzymes, with the alkyl substituent structure dictating inhibitory potency and enzyme selectivity [1]. The tetrahydropyran-4-ylmethyl group provides a unique steric and electronic profile distinct from linear alkyl O-substituted hydroxylamines, enabling exploration of structure-activity relationships in polyamine regulatory pathways. This application is grounded in the documented role of O-substituted hydroxylamines as highly effective inhibitors of polyamine metabolism enzymes .

Synthetic Intermediate for HDAC Inhibitor Libraries

Tetrahydropyranyl hydroxylamines have established utility in the synthesis of potential histone deacetylase (HDAC) inhibitors, with O-(tetrahydro-2H-pyran-2-yl)hydroxylamine used in the preparation of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides [1]. The target compound's 4-methylene substitution pattern provides a distinct spatial orientation of the hydroxylamine functionality relative to the THP ring compared to 2-position analogs, enabling access to a different region of chemical space in HDAC inhibitor library synthesis. The hydrochloride salt form (CAS: 132291-98-6) provides enhanced stability and handling characteristics for solid-phase synthesis applications .

Application
Selection Property
Validation Focus
Oxime/oximation reagent
4-methylene substitution avoids anomeric effect
Reaction kinetics and product distribution
ICMT inhibitor building block
Specific 4-methylene-THP substitution pattern
ICMT inhibitory potency SAR
Polyamine metabolism probe
Unique steric/electronic O-substituent profile
Enzyme selectivity across polyamine pathways
HDAC inhibitor library intermediate
4-methylene spatial orientation vs. 2-position
Access to distinct HDAC chemical space

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